Diastereomeric Mixture Availability Enables Conformational Screening Versus Single-Enantiomer α-Cyclobutylglycines
CAS 2137718-93-3 is explicitly supplied and catalogued as a mixture of diastereomers, as documented by multiple independent suppliers including Leyan (Cat. 1544904) and Amatek Scientific (Cat. A-2744) . In contrast, the α-cyclobutylglycine analogs (R)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3) and (S)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 1391630-31-1) are supplied exclusively as single, chirally resolved enantiomers [1][2]. For the racemic α-series, CAS 1695292-51-3 is available, but this represents a mixture of enantiomers (mirror-image isomers) rather than diastereomers (non-mirror-image stereoisomers), which exhibit different relative spatial arrangements and thus distinct conformational profiles . The 1,3-disubstituted cyclobutane scaffold generates cis/trans diastereomerism at the ring, providing access to two conformationally distinct backbone geometries from a single procurement lot .
| Evidence Dimension | Stereochemical composition and accessible conformational space |
|---|---|
| Target Compound Data | Mixture of diastereomers (cis/trans at cyclobutane 1,3-positions); two distinct backbone geometries accessible from single lot |
| Comparator Or Baseline | CAS 923012-41-3: single (R)-enantiomer, one conformation; CAS 1391630-31-1: single (S)-enantiomer, one conformation; CAS 1695292-51-3: racemic mixture (enantiomers, not diastereomers) |
| Quantified Difference | 2 diastereomeric backbone geometries accessible (target) vs. 1 stereochemically defined geometry (single-enantiomer comparators) vs. enantiomeric but not ring-diastereomeric mixture (racemic comparator) |
| Conditions | Supplier catalog specification; structural analysis based on 1,3-disubstituted cyclobutane scaffold geometry |
Why This Matters
The ability to empirically evaluate both cis and trans backbone conformations from a single procurement lot reduces initial screening costs and accelerates structure-activity relationship (SAR) campaigns compared to purchasing multiple single-isomer compounds.
- [1] PubChem CID 130120271. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid (CAS 923012-41-3). https://pubchem.ncbi.nlm.nih.gov/compound/923012-41-3 View Source
- [2] PubChem CID 68158325. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid (CAS 1391630-31-1). https://pubchem.ncbi.nlm.nih.gov/compound/1391630-31-1 View Source
